6-Fluoro-8-methoxyisoquinolin-1-ol
CAS No.:
Cat. No.: VC13636517
Molecular Formula: C10H8FNO2
Molecular Weight: 193.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8FNO2 |
|---|---|
| Molecular Weight | 193.17 g/mol |
| IUPAC Name | 6-fluoro-8-methoxy-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C10H8FNO2/c1-14-8-5-7(11)4-6-2-3-12-10(13)9(6)8/h2-5H,1H3,(H,12,13) |
| Standard InChI Key | XWUYMWQKOTWOSG-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=CC(=C1)F)C=CNC2=O |
| Canonical SMILES | COC1=C2C(=CC(=C1)F)C=CNC2=O |
Introduction
6-Fluoro-8-methoxyisoquinolin-1-ol, with the CAS number 1956364-42-3, is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in pharmaceuticals. This specific compound features a fluorine atom at the 6-position and a methoxy group at the 8-position of the isoquinoline ring, which may influence its chemical and biological properties.
Synthesis and Preparation
The synthesis of 6-Fluoro-8-methoxyisoquinolin-1-ol typically involves complex organic chemistry techniques. While specific synthesis routes are not detailed in the available literature, isoquinoline derivatives are often prepared through methods like the Pictet-Spengler reaction or the Bischler-Napieralski reaction, followed by appropriate substitution reactions to introduce the fluorine and methoxy groups.
Research Findings
Currently, there are no detailed research findings specifically focused on 6-Fluoro-8-methoxyisoquinolin-1-ol in the available literature. Studies on similar isoquinoline compounds suggest potential applications in drug development due to their ability to interact with biological targets. Further research is necessary to explore its pharmacological profile and potential therapeutic uses.
Data Tables
Given the limited availability of specific data on 6-Fluoro-8-methoxyisoquinolin-1-ol, the following table summarizes the known chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1956364-42-3 |
| Molecular Formula | C10H8FNO2 |
| Molecular Weight | 193.17 g/mol |
| Purity/Specification | Not specified |
| Storage Conditions | Not detailed |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume